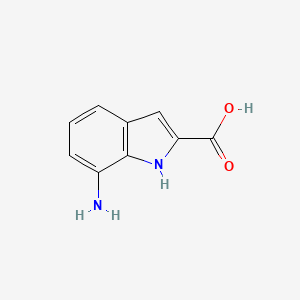

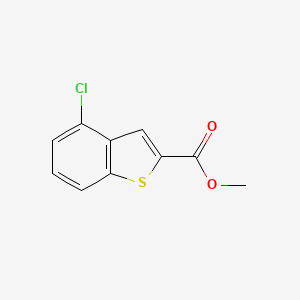

![molecular formula C7H3ClN2O2S B1593064 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 875515-76-7](/img/structure/B1593064.png)

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Overview

Description

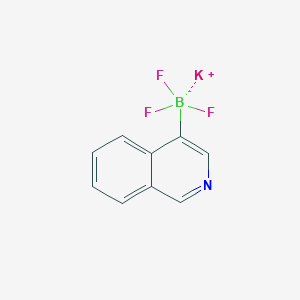

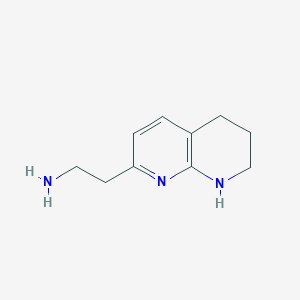

4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid is a chemical compound with the empirical formula C7H3ClN2O2S and a molecular weight of 214.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C(S1)=CC2=C1C(Cl)=NC=N2 .Physical And Chemical Properties Analysis

This compound is a solid substance . Its flash point is not applicable .Scientific Research Applications

Synthesis and Derivatization

- An effective method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, including 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, has been developed. This method is based on Pd(dppf)Cl2-catalyzed carbonylation and is suitable for liquid-phase combinatorial synthesis (Vlasova et al., 2019).

Antimicrobial and Antifungal Activity

- Compounds derived from 4-Chlorothieno[3,2-d]pyrimidine have demonstrated antimicrobial activity. Among the synthesized amides, some exhibited antimicrobial activity against Pseudomonas aeruginosa, comparable to the reference drug streptomycin (Vlasova et al., 2019).

- These compounds have also shown antifungal activities, particularly against Piricularia oryzae, and have been tested for their effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).

Medicinal Chemistry and Biological Activities

- Thieno[2,3-d]pyrimidine derivatives, including those derived from 4-Chlorothieno[3,2-d]pyrimidine, have significant medicinal and biological activities. They have been identified as potent inhibitors of VEGF receptor-2 kinase, which is crucial for the sprouting and maturation of new blood vessels from tumors (Song, 2007).

Anticancer Agents

- Derivatives containing a piperazine unit were synthesized based on the structure of protein tyrosine kinase inhibitors. These novel thieno[3,2-d]pyrimidines have potential as anticancer agents (Min, 2012).

- One specific compound synthesized from 4-Chlorothieno[3,2-d]pyrimidine showed marked inhibition against several human cancer cell lines, displaying promising anticancer activity (Huang et al., 2020).

Nonlinear Optics (NLO) Applications

- The pyrimidinering, integral to the structure of this compound, is significant in nonlinear optics (NLO) fields due to its presence in DNA and RNA as nitrogenous bases. Phenyl pyrimidine derivatives, related to this compound, have been studied for NLO activity, indicating potential applications in optoelectronic high-tech applications (Hussain et al., 2020).

Development of Novel Synthesis Methods

- Various synthesis methods for derivatives of 4-Chlorothieno[3,2-d]pyrimidine have been developed. These methods include microwave-assisted synthesis and other efficient transformation techniques, offering avenues for the production of a range of derivatives (Hesse et al., 2007).

Structural and Quantum Chemical Studies

- Quantum chemical calculations have been performed to understand the reactions, electronic structures, and molecular geometries of thieno[2,3-d]pyrimidine derivatives. This research provides insights into the factors governing the reactions and the probability of their occurrence, which is crucial for the development of new compounds (Mamarakhmonov et al., 2016).

Antiallergy Agents

- A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, related to 4-Chlorothieno[3,2-d]pyrimidine, have been synthesized and tested for antiallergenic activity. These compounds have shown significant oral activity in antiallergy tests, indicating their potential use as antiallergy agents (Temple et al., 1979).

Safety and Hazards

Properties

IUPAC Name |

4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-6-5-3(9-2-10-6)1-4(13-5)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAYWGOJUNTPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=CN=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626824 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875515-76-7 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.